(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
CAS No.: 1220034-94-5
Cat. No.: VC3011862
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220034-94-5 |
|---|---|
| Molecular Formula | C12H23ClN2O |
| Molecular Weight | 246.78 g/mol |
| IUPAC Name | (3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H |
| Standard InChI Key | MFVVLNDXTLOHCZ-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)C2CCCNC2.Cl |
| Canonical SMILES | CC1CCCN(C1)C(=O)C2CCCNC2.Cl |
Introduction
(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is a piperidine derivative, classified as a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology. It is often used in its hydrochloride form to enhance solubility and stability in pharmaceutical formulations.
Synthesis
The synthesis of (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride involves multiple steps, including the formation of the piperidine ring. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Synthesis Steps
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Formation of the Piperidine Ring: This is typically the initial step in synthesizing piperidine derivatives.
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Coupling Reaction: The two piperidine rings are connected through a methanone group.
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Hydrochloride Formation: The compound is converted into its hydrochloride salt for enhanced solubility and stability.
Potential Applications
Research into (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride could lead to advancements in therapeutic strategies for mood disorders and other neurological conditions. Compounds with similar structures have shown anxiolytic or antidepressant effects by interacting with serotonin and dopamine receptors.
Potential Therapeutic Areas
| Therapeutic Area | Potential Use |
|---|---|
| Mood Disorders | Anxiolytic or antidepressant effects |
| Neurological Conditions | Modulation of neurotransmitter systems |
Safety and Handling
While specific safety data for (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is not detailed in the search results, handling of piperidine derivatives generally requires caution due to their potential biological activity and chemical reactivity. For similar compounds, safety measures include avoiding ingestion and skin contact .
Safety Precautions
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Ingestion: Avoid swallowing.
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Skin Contact: Wear protective gloves.
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Eye Protection: Use goggles to prevent eye irritation.
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